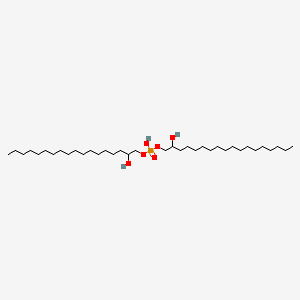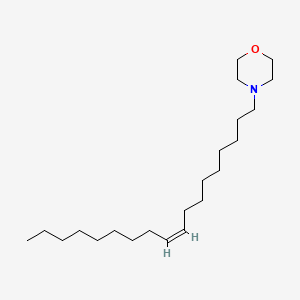
(Z)-4-(Octadec-9-en-1-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-(Octadec-9-en-1-yl)morpholine is an organic compound characterized by the presence of a morpholine ring substituted with an octadec-9-en-1-yl group. This compound is notable for its unique structure, which combines the properties of morpholine and a long-chain alkene, making it useful in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(Octadec-9-en-1-yl)morpholine typically involves the reaction of morpholine with an appropriate octadec-9-en-1-yl halide under basic conditions. A common method includes:
Reactants: Morpholine and octadec-9-en-1-yl bromide.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The mixture is stirred at elevated temperatures (around 60-80°C) for several hours to ensure complete reaction.
Purification: The product is then purified by column chromatography or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-4-(Octadec-9-en-1-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The alkene group can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The alkene can be hydrogenated to form the corresponding alkane using hydrogen gas and a palladium catalyst.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4, and hydrogen peroxide (H2O2) under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Epoxides, diols.
Reduction: Saturated alkanes.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
(Z)-4-(Octadec-9-en-1-yl)morpholine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of surfactants and emulsifiers.
Biology: Investigated for its potential as a bioactive compound in antimicrobial and antifungal studies.
Medicine: Explored for its role in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of lubricants and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of (Z)-4-(Octadec-9-en-1-yl)morpholine depends on its application:
Antimicrobial Activity: The compound disrupts microbial cell membranes due to its amphiphilic structure, leading to cell lysis.
Surfactant Properties: It reduces surface tension by aligning at the interface of water and oil, stabilizing emulsions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-Octadec-9-en-1-yl methanesulfonate
- (Z)-Octadec-9-en-1-yl acetate
- (Z)-Octadec-9-en-1-yl chloride
Uniqueness
(Z)-4-(Octadec-9-en-1-yl)morpholine is unique due to the presence of the morpholine ring, which imparts additional chemical reactivity and potential biological activity compared to other long-chain alkenes. This makes it a versatile compound in various applications.
Propriétés
Numéro CAS |
84696-69-5 |
|---|---|
Formule moléculaire |
C22H43NO |
Poids moléculaire |
337.6 g/mol |
Nom IUPAC |
4-[(Z)-octadec-9-enyl]morpholine |
InChI |
InChI=1S/C22H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24-22-20-23/h9-10H,2-8,11-22H2,1H3/b10-9- |
Clé InChI |
OSNVKHBQAYVRFA-KTKRTIGZSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCN1CCOCC1 |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCN1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


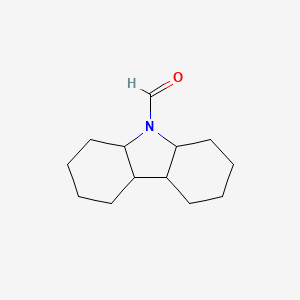
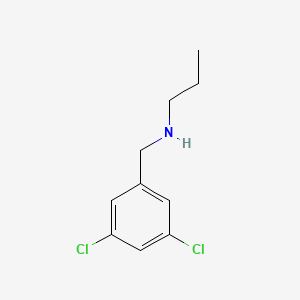
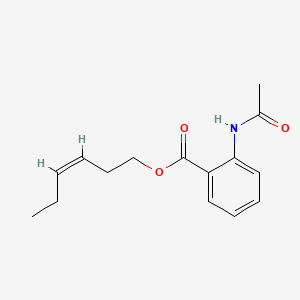
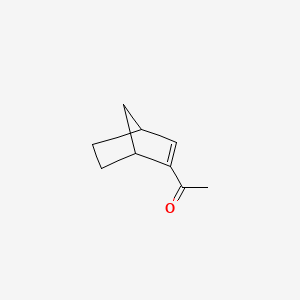

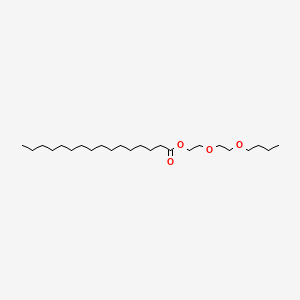

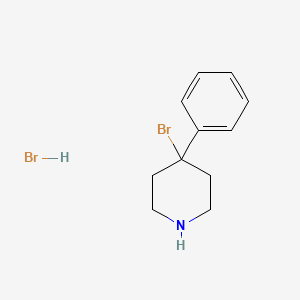
![2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid](/img/structure/B15177459.png)

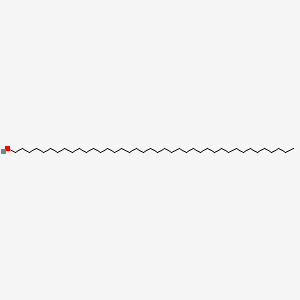
![[[(Aminocarbonyl)amino]carbonyl]oxamide](/img/structure/B15177478.png)
